molecular formula C16H20N2O2 B2415997 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 941910-39-0

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No. B2415997
M. Wt: 272.348
InChI Key: AFXFQPLHYXDDBT-UHFFFAOYSA-N
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Description

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is an ABA-mimicking ligand that has been found to bind directly to the PYR/PYL family of ABA receptors, resulting in inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .


Molecular Structure Analysis

The molecular structure of this compound involves a total of 51 bonds, including 25 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .

Scientific Research Applications

Synthesis of Constrained ACC Derivatives
A significant application of compounds related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is in the synthesis of constrained amino acid derivatives, such as the 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives. These compounds represent a new type of heterocyclic system, offering potential in drug design due to their unique structural properties. For instance, the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride leads to oxazolo[3,4-a]quinolin-3-one derivatives, which, through cyclopropanation processes, yield doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. These novel compounds could be valuable in medicinal chemistry for creating new therapeutic agents (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Heterocyclic Derivative Synthesis via Catalytic Reactions
Another application is found in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Compounds like prop-2-ynyl alpha-ketoamides are transformed into various heterocyclic derivatives including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives under oxidative carbonylation conditions. These reactions highlight the versatility of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide related compounds in synthesizing diverse heterocyclic structures that could have applications in drug discovery and development (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Antimicrobial Studies
Further research into fluoroquinolone-based 4-thiazolidinones derived from similar compounds demonstrates the potential antimicrobial applications. These derivatives are synthesized through structural variations and screened for antifungal and antibacterial activities. Such studies contribute to the ongoing search for new antimicrobial agents, indicating that derivatives of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide might serve as valuable leads in the development of novel antibiotics (Patel & Patel, 2010).

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-9-18-14-7-6-13(17-16(20)11-3-4-11)10-12(14)5-8-15(18)19/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXFQPLHYXDDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

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